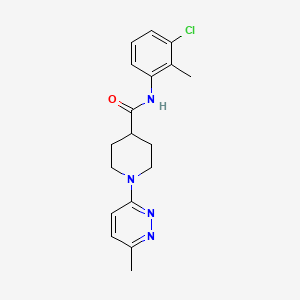

N-(3-chloro-2-methylphenyl)-1-(6-methylpyridazin-3-yl)piperidine-4-carboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

N-(3-chloro-2-methylphenyl)-1-(6-methylpyridazin-3-yl)piperidine-4-carboxamide, also known as JNJ-40411813, is a novel compound that has gained significant attention in recent years due to its potential therapeutic benefits. This compound belongs to the class of piperidine carboxamides and has been studied extensively for its pharmacological properties.

Wissenschaftliche Forschungsanwendungen

Synthesis and Chemical Properties

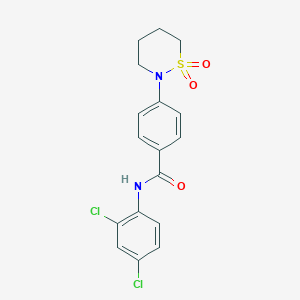

The compound N-(3-chloro-2-methylphenyl)-1-(6-methylpyridazin-3-yl)piperidine-4-carboxamide and its derivatives have been a subject of research primarily in the field of chemical synthesis and properties. A study by Shahinshavali et al. (2021) demonstrated an alternative route for synthesizing a related compound, showcasing the methodological advancements in the field of organic synthesis Shahinshavali et al., 2021.

Pharmacological Research

Several studies have explored compounds structurally similar to this compound for their pharmacological potential. For instance, Imamura et al. (2006) discovered a piperidine-4-carboxamide CCR5 antagonist with high anti-HIV-1 activity, indicating the therapeutic potential of compounds in this chemical class Imamura et al., 2006.

Molecular Interaction Studies

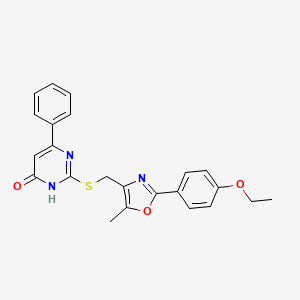

The molecular interactions of structurally related compounds have been studied to understand their potential binding and activity at various receptors. Shim et al. (2002) researched the molecular interaction of an antagonist with CB1 cannabinoid receptor, providing insights into the structure-activity relationships crucial for drug development Shim et al., 2002.

Bioactivity and Potential Therapeutic Applications

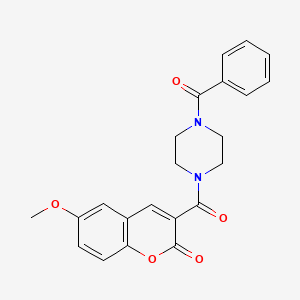

Kambappa et al. (2017) synthesized novel derivatives and evaluated their anti-angiogenic and DNA cleavage activities, highlighting the potential of such compounds in anticancer research Kambappa et al., 2017.

Structural and Electronic Properties

Georges et al. (1989) investigated the crystal structures and electronic properties of anticonvulsant drugs, including compounds structurally related to this compound, providing a deeper understanding of their pharmacological profile Georges et al., 1989.

Wirkmechanismus

Target of Action

The primary target of F6255-0505, also known as Sevasemten, is the mechanical stress caused by the absence of functional dystrophin in muscle cells . Dystrophin is a protein that helps keep muscle cells intact. Its absence leads to muscle disorders such as Duchenne and Becker muscular dystrophy .

Mode of Action

Sevasemten presents a novel mechanism of action to selectively reduce injurious mechanical stress caused by the absence of functional dystrophin . This allows a normal, healthy range of muscle contraction . By reducing the mechanical stress on the muscle fibers, Sevasemten aims to prevent further muscle degeneration and slow disease progression .

Biochemical Pathways

It is believed that by reducing mechanical stress on muscle fibers, it can limit other negative events, including inflammation, muscle degeneration, exhaustion of the regenerative process, fibrosis, adipogenesis, and loss of function .

Pharmacokinetics

Unfortunately, specific information about the pharmacokinetics of F6255-0505 is not readily available. Pharmacokinetics involves the study of how a drug is absorbed, distributed, metabolized, and excreted (ADME). It’s crucial for understanding a drug’s bioavailability, half-life, and clearance rate

Result of Action

Treatment with Sevasemten has been shown to protect muscle fibers from injury . With longer-term treatment, reduced muscle wasting and fibrosis resulted in improvements in strength . Additionally, treatment with Sevasemten demonstrated improvements in cardiac fibrosis and hypertrophy .

Eigenschaften

IUPAC Name |

N-(3-chloro-2-methylphenyl)-1-(6-methylpyridazin-3-yl)piperidine-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H21ClN4O/c1-12-6-7-17(22-21-12)23-10-8-14(9-11-23)18(24)20-16-5-3-4-15(19)13(16)2/h3-7,14H,8-11H2,1-2H3,(H,20,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GJINOTGIAYCILP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN=C(C=C1)N2CCC(CC2)C(=O)NC3=C(C(=CC=C3)Cl)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H21ClN4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

344.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[2-(2-furyl)-2-(phenylsulfonyl)ethyl]-N'-(3-methoxybenzyl)ethanediamide](/img/structure/B2488880.png)

![3-butyl-1-[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione](/img/structure/B2488883.png)

![N-(3,5-dimethylphenyl)-2-[3-oxo-6-(trifluoromethyl)-3,4-dihydro-2H-1,4-benzothiazin-2-yl]acetamide](/img/structure/B2488885.png)

![N-(butan-2-yl)-3-(2-chlorophenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2488887.png)

![3-Methyl-7-[(3-methylphenyl)methyl]-8-(4-methylpiperidin-1-yl)purine-2,6-dione](/img/structure/B2488889.png)

![2-(4-methoxyphenyl)-N-[[4-(2-methoxyphenyl)-5-sulfanylidene-1H-1,2,4-triazol-3-yl]methyl]acetamide](/img/structure/B2488890.png)

![Methyl 6-methylimidazo[1,5-a]pyrimidine-8-carboxylate](/img/structure/B2488898.png)